Tavicone

Description

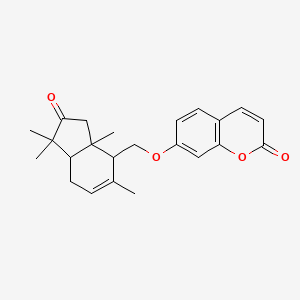

Structure

3D Structure

Properties

CAS No. |

27273-09-2 |

|---|---|

Molecular Formula |

C23H26O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

7-[(1,1,3a,5-tetramethyl-2-oxo-3,4,7,7a-tetrahydroinden-4-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C23H26O4/c1-14-5-9-19-22(2,3)20(24)12-23(19,4)17(14)13-26-16-8-6-15-7-10-21(25)27-18(15)11-16/h5-8,10-11,17,19H,9,12-13H2,1-4H3 |

InChI Key |

BUPDBEMKWPDILI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2C(C(=O)CC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)(C)C |

Origin of Product |

United States |

Biosynthesis of Tavicone

Terpenoid Precursor Pathways

The biosynthesis of the isoprene (B109036) units, the fundamental building blocks of all terpenoids including sesquiterpenes, proceeds through two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) pathway. These pathways are spatially separated within plant cells. pnas.orgnih.govnih.govbiorxiv.orgcaister.comfrontiersin.orgnih.govkegg.jpmdpi.com

Mevalonate Pathway (MVA)

The Mevalonate pathway is primarily localized in the cytosol of plant cells. nih.govbiorxiv.orgcaister.comnih.govkegg.jpscielo.bracs.org This pathway is traditionally considered the main source of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the C5 precursors, for the biosynthesis of sesquiterpenes and triterpenes. pnas.orgnih.govnih.govbiorxiv.orgcaister.comfrontiersin.orgkegg.jpscielo.brnumberanalytics.com The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP. scielo.bracs.org

2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) pathway operates in the plastids. pnas.orgnih.govnih.govbiorxiv.orgcaister.comnih.govkegg.jp This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to generate IPP and DMAPP. biorxiv.org While the MEP pathway is primarily associated with the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, evidence suggests a degree of metabolic crosstalk between the MVA and MEP pathways. pnas.orgnih.govnih.govbiorxiv.orgfrontiersin.orgnih.gov This crosstalk allows for the exchange of IPP and DMAPP between the plastids and the cytosol, meaning the MEP pathway can also contribute precursors to cytosolic sesquiterpene biosynthesis. pnas.orgnih.govnih.govbiorxiv.orgfrontiersin.orgnih.gov

Below is a table summarizing the key characteristics of the MVA and MEP pathways in plants:

| Pathway | Primary Location | Starting Materials | Primary Terpenoid Products |

| MVA | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes |

| MEP | Plastids | Pyruvate, Glyceraldehyde 3-Phosphate | Monoterpenes, Diterpenes, Tetraterpenes |

Biosynthesis of Farnesyl Diphosphate (FDP)

Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), is the universal C15 precursor for all sesquiterpenes. acs.orgwikipedia.orgfrontierspartnerships.orgechelon-inc.comuniprot.orgnih.gov FDP is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). acs.orgwikipedia.orgfrontierspartnerships.orgechelon-inc.comuniprot.orgnih.gov Specifically, FPPS catalyzes the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP to yield FDP. frontierspartnerships.orgnih.gov

Sesquiterpene Coumarin (B35378) Core Formation

The formation of the sesquiterpene coumarin core, including that of Tavicone, involves the enzymatic coupling of the sesquiterpene moiety (derived from FDP) with a coumarin scaffold, followed by further modifications. mdpi.combiorxiv.orgresearchgate.netbiorxiv.org

Prenylation of Hydroxycoumarins

The initial step in linking the terpenoid and coumarin parts involves the prenylation of a hydroxycoumarin precursor. In the case of many sesquiterpene coumarins, including those structurally related to this compound, this involves the O-farnesylation of a 7-hydroxycoumarin, such as umbelliferone (B1683723). biorxiv.orgmdpi.combiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netcabidigitallibrary.org This reaction, where the C15 farnesyl group from FDP is attached to the hydroxyl group of the coumarin, is catalyzed by a specific type of prenyltransferase, an O-farnesyltransferase. biorxiv.orgresearchgate.netoup.combioorganica.com.uanih.govrsc.org This results in the formation of a linear 7-farnesyloxycoumarin. biorxiv.orgresearchgate.netbiorxiv.org

Epoxidation by Sesquiterpene Coumarin Epoxidase

Following the formation of the linear farnesyloxycoumarin, a crucial step in the biosynthesis of many cyclic sesquiterpene coumarins is the epoxidation of a specific double bond within the farnesyl moiety. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.orgdntb.gov.uaresearchgate.net Research indicates that the terminal double bond (at the 10',11' position of the farnesyl chain) of the linear 7-farnesyloxycoumarin is epoxidized by an enzyme referred to as sesquiterpene coumarin epoxidase. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.orgdntb.gov.ua This epoxidation step generates a reactive epoxide intermediate, which is a key precursor for the subsequent cyclization reactions that define the diverse skeletons of sesquiterpene coumarins. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org

After epoxidation, sesquiterpene coumarin synthases (cyclases) catalyze the cyclization of the farnesyl moiety. This process is initiated by the protonation of the epoxide, leading to the formation of a carbocation. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org The subsequent rearrangement and cyclization steps, analogous to those observed in the biosynthesis of other terpenes, result in the formation of the characteristic cyclic sesquiterpene skeleton attached to the coumarin. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org In the specific case of this compound, a norsesquiterpene coumarin, a putative biosynthetic route suggests that an intermediate sesquiterpene coumarin undergoes a demethylation step to yield the final 14-carbon norsesquiterpene moiety. biorxiv.org

Carbocationic Cyclization Initiated by Sesquiterpene Coumarin Synthases

Sesquiterpene coumarin synthases, acting as cyclases, protonate the epoxide functionality of the 7-(10′,11′-oxidofarnesyloxy)-coumarins. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This protonation generates a carbocation, which initiates the cyclization of the farnesyl moiety. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org This carbocation cascade process is analogous to those observed in the biosynthesis of other terpene classes, including triterpenes. biorxiv.orgresearchgate.netresearchgate.netnih.gov

Terpene synthases (TSs), also known as terpene cyclases (TCs), are responsible for generating the structural diversity of terpenoids through complex carbocation-based cyclization and rearrangement cascades. nih.govuniv-st-etienne.frnih.gov These enzymes utilize electron-rich linear and cyclic substrates. nih.govuniv-st-etienne.fr Canonical terpene synthases are broadly classified into two types based on how the initial carbocation is generated. Type I TSs generate allylic carbocations through the ionization of a diphosphate group, often coordinated by a trinuclear Mg²⁺ cluster. nih.govresearchgate.netpnas.org Type II TSs, on the other hand, form a tertiary carbocation via the protonation of an alkene or epoxide functional group, commonly utilizing a catalytic Brønsted acid residue. nih.govresearchgate.net Sesquiterpene coumarin synthases, which act on epoxidized substrates, are suggested to involve mechanisms analogous to type II terpene synthases. biorxiv.org

The carbocationic cascades initiated by sesquiterpene coumarin synthases typically involve Wagner-Meerwein rearrangements. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org These rearrangements can include hydride, methyl, and other alkyl shifts. biorxiv.orgresearchgate.netresearchgate.netbiorxiv.orgimperial.ac.uk Wagner-Meerwein rearrangements are prevalent in the biosynthesis of various terpenoids and are known for their ability to facilitate carbon skeleton rearrangements and the formation of complex ring systems. imperial.ac.uksioc-journal.cnrsc.org These shifts occur when a group adjacent to a carbocation center migrates to the positively charged carbon, with its bonding pair of electrons, resulting in a new carbocation at the site from which the group migrated. imperial.ac.uk

Enzymatic catalysis plays a crucial role in controlling the regio- and stereoselectivity of terpene cyclization reactions. nih.govnih.govnih.govresearchgate.net Terpene synthases mediate these complex reactions, which involve high-energy carbocation intermediates, by providing an active site environment that stabilizes these reactive species. nih.gov The structural pre-organization of the substrate within the enzyme's active center is responsible for the precise product and stereoselectivity observed in these cyclizations, leading to the formation of multiple stereocenters with high precision. nih.govresearchgate.net While the general principles of enzymatic stereoselectivity in terpene cyclization are understood, the specific details for sesquiterpene coumarin synthases involved in this compound biosynthesis are still being elucidated.

Wagner-Meerwein Rearrangements and Hydride/Alkyl Shifts

Post-Cyclization Modifications and Diversification

Following the initial carbocationic cyclization, the sesquiterpene skeleton undergoes further enzymatic modifications, contributing to the structural diversity of sesquiterpene coumarins, including the formation of this compound. biorxiv.orgmdpi.com These modifications can include demethylation, oxidations, hydroxylations, and esterifications. biorxiv.orgmdpi.comnih.govuzh.chnih.gov

The putative biosynthetic route to this compound involves an intermediate sesquiterpene coumarin which undergoes demethylation in later steps of the pathway. biorxiv.org Demethylation is a chemical process involving the removal of a methyl group from a molecule. wikipedia.orgnih.gov In natural product biosynthesis, demethylation can be catalyzed by various enzymes, including cytochrome P450s and 2-oxoglutarate-dependent dioxygenases, which often proceed via hydroxylation of the methyl group. wikipedia.orgnih.govbu.edumpg.dersc.org

Mechanisms of Oxygen Introduction (e.g., Dioxygenase vs. Autoxidation)

The introduction of oxygen into organic molecules during biosynthesis can occur through various mechanisms, including enzymatic catalysis by oxygenases or non-enzymatic processes like autoxidation. In the context of terpenoid biosynthesis, oxygen is often introduced via mechanisms involving radicals biorxiv.orgresearchgate.net.

Dioxygenases are a class of enzymes that catalyze reactions incorporating both atoms of molecular oxygen (O₂) into the substrate or one atom into the substrate and the other into water nih.govnih.gov. These enzymes typically lead to the formation of a single epimer of the oxygenated product biorxiv.orgbiorxiv.orgresearchgate.net. For instance, the formation of hydroperoxyl groups in certain sesquiterpene coumarins has been attributed to dioxygenase activity, resulting in epimeric products biorxiv.orgbiorxiv.org.

In contrast, autoxidation is a non-enzymatic process involving the reaction of a molecule with oxygen, often initiated by radical species. This mechanism typically results in an epimeric mixture of the oxygenated product biorxiv.orgbiorxiv.orgresearchgate.net. While specific details regarding autoxidation in this compound biosynthesis are limited in the provided texts, the general principle of oxygen introduction via radical mechanisms is highlighted in the biosynthesis of other plant metabolites, including terpenoids biorxiv.org.

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (P450s) are a large and diverse superfamily of heme-containing enzymes that play crucial roles in the biosynthesis of a vast array of natural products in plants, including terpenoids frontiersin.orgfrontiersin.orgrsc.orgmdpi.com. P450s catalyze a variety of oxidative reactions, such as hydroxylation, epoxidation, dealkylation, and the formation of ether linkages biorxiv.orgfrontiersin.orgrsc.orguniprot.orgnih.gov. They function by activating molecular oxygen and inserting one oxygen atom into the substrate while the other is reduced to water frontiersin.orgrsc.org.

In the context of sesquiterpene coumarin biosynthesis, P450 enzymes are proposed to be involved in key steps. For example, a cytochrome P450 monooxygenase is suggested to catalyze the coupling of fraxetin (B1674051) and 7-epi-aciphyllene, potentially through hydroxylation followed by the elimination of water to form an ether bridge biorxiv.org. This type of reaction is consistent with the known catalytic activities of P450s in forming ether linkages in other secondary metabolites biorxiv.org. P450s are recognized as significant drivers of chemical diversity in alkaloids and other natural products through their oxygenation capabilities frontiersin.orgrsc.org. Their involvement in introducing hydroxyl or epoxide groups is a common theme in the diversification of chemical structures frontiersin.org.

Involvement of 2-Oxoglutarate-Dependent Oxygenases (2OGXs)

2-Oxoglutarate-dependent oxygenases (2OGXs) are another important class of non-heme iron-containing enzymes involved in various oxidative reactions in plant metabolism, including the biosynthesis of secondary metabolites nih.govmdpi.comrsc.orgmdpi.com. These enzymes require 2-oxoglutarate as a co-substrate, which is decarboxylated during the reaction, and ferrous iron (Fe(II)) as a cofactor mdpi.comrsc.org. 2OGXs catalyze a range of transformations, including hydroxylations, desaturations, epoxidations, demethylations, and ring formations biorxiv.orgmdpi.commdpi.com.

The epoxidation activity of 2OGXs is particularly relevant to the biosynthesis of natural products. The mechanism of epoxidation catalyzed by 2OGXs involves the coordination of Fe(II) and oxygen atom transfer biorxiv.orgmdpi.com. While direct evidence for the involvement of a specific 2OGX in this compound biosynthesis is not explicitly detailed in the provided texts, 2OGXs are known to catalyze epoxidation reactions in other biosynthetic pathways, such as furan (B31954) ring formation in limonoid biosynthesis biorxiv.org. Their broad catalytic versatility makes them plausible candidates for catalyzing oxidative steps, including potential epoxidation events, within the complex pathway leading to this compound.

Evolutionary Linkages in Terpenoid Biosynthesis

The biosynthesis of terpenoids, including sesquiterpene coumarins like this compound, exhibits notable evolutionary linkages, particularly concerning the enzymes involved in cyclization and downstream modifications. Terpenoid biosynthesis originates from the universal C₅ isoprene units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are assembled into precursors of varying lengths, such as farnesyl diphosphate (FDP) for sesquiterpenes frontiersin.orgmdpi.com. Terpene synthases (TPSs) are key enzymes that catalyze the committed step of cyclizing these linear prenyl diphosphates to form diverse carbon skeletons frontiersin.orgnih.gov.

Research suggests a direct evolutionary link between terpene synthases involved in sesquiterpene coumarin biosynthesis and those in triterpene biosynthesis biorxiv.orgresearchgate.net. Sesquiterpene coumarin synthases, which catalyze the cyclization of the farnesyl moiety in 7-farnesyloxycoumarins, are proposed to have evolved from ancestor triterpene synthase genes biorxiv.org. This evolutionary relationship is supported by similarities in their reaction mechanisms, which often involve carbocation cascades and rearrangements biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.org. The biosynthesis of sesquiterpene coumarins shares striking similarities with triterpene biosynthesis, beginning with prenylation and followed by epoxidation and cyclization steps biorxiv.orgresearchgate.net.

The evolution of terpene synthases is a significant driver of the immense structural diversity observed in terpenoids frontiersin.orgnih.gov. The plasticity of these enzymes allows for the generation of a wide range of scaffolds from common precursors nih.gov. This evolutionary history underscores the interconnectedness of biosynthetic pathways for different classes of terpenoids and highlights how enzymatic evolution has shaped the chemical landscape of plant natural products.

Table 1: Key Enzymes and Reactions in this compound Biosynthesis (Putative)

| Enzyme Class | Proposed Role in Sesquiterpene Coumarin Biosynthesis (including this compound pathway) | Example Reaction Type |

| Sesquiterpene Coumarin Epoxidase | Epoxidation of the terminal double bond of linear 7-farnesyloxycoumarins | Epoxidation |

| Sesquiterpene Coumarin Synthase | Cyclization of the epoxidized farnesyl moiety | Cyclization, Carbocation rearrangements |

| Cytochrome P450 Monooxygenase | Coupling of coumarin and sesquiterpene moieties, ether bridge formation, hydroxylation | Hydroxylation, Epoxidation, Ether formation |

| 2-Oxoglutarate-Dependent Oxygenase | Potential involvement in oxidative steps, including epoxidation or hydroxylation | Hydroxylation, Desaturation, Epoxidation, Ring formation |

Table 2: Isolation Source and Classification of this compound

| Compound Name | Source Organism | Family | Chemical Class |

| This compound | Ferula karatavica | Apiaceae | Norsesquiterpene coumarin |

Derivatives and Analogs of Tavicone Within the Sesquiterpene Coumarin Class

Classification of Sesquiterpene Coumarins

The structures of sesquiterpene coumarins can be divided into two main classes based on the chemical nature of the linkage between the coumarin (B35378) and sesquiterpene fragments: O-prenylated and C-prenylated. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net

O-Prenylated Sesquiterpene Coumarins

In O-prenylated sesquiterpene coumarins, the sesquiterpene moiety is linked to the coumarin structure via an ether linkage, typically at the C-7 hydroxyl group of the coumarin. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net Common coumarin building blocks for O-prenylated sesquiterpene coumarins include umbelliferone (B1683723) (7-hydroxycoumarin), scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), and isofraxidin (B1672238) (7-hydroxy-6,8-dimethoxycoumarin). biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net Farnesylation of these 7-hydroxycoumarins yields linear 7-farnesyloxycoumarins, which serve as precursors for various cyclic O-prenylated sesquiterpene coumarins through enzymatic cyclization. biorxiv.orgresearchgate.netbiorxiv.org

C-Prenylated Sesquiterpene Coumarins

C-prenylated sesquiterpene coumarins feature a carbon-carbon bond connecting the sesquiterpene moiety to the coumarin core. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net This linkage often occurs at carbon 3 of a 4-hydroxycoumarin (B602359) moiety. researchgate.netmdpi.com

Structural Types within Ferula Sesquiterpenes

Ferula species are known for producing a variety of sesquiterpenes, and these structural types contribute to the diversity observed in Ferula sesquiterpene coumarins. The structural types of sesquiterpenes found in Ferula are dominated by monocyclic and bicyclic skeletons. nih.govresearchgate.net Common structural types include the daucane-type, guaiane-type, humulane-type, eudesmane-type, germacrane-type, and elemane-type sesquiterpenes. nih.govresearchgate.netresearchgate.netmdpi.comturkjps.org The daucane-type sesquiterpene is reported to be the most common skeleton type in Ferula. nih.govresearchgate.net

Tavicone as a Norsesquiterpene Coumarin

This compound is specifically classified as a norsesquiterpene coumarin. biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net A norsesquiterpene is a terpene derivative that has lost one carbon atom compared to a standard sesquiterpene, resulting in a 14-carbon skeleton instead of the typical 15 carbons of sesquiterpenes. biorxiv.orgbiorxiv.org The terpene moiety of this compound is a norsesquiterpene that shows similarities to drimenol. biorxiv.orgbiorxiv.org this compound is noted as being the only norsesquiterpene coumarin that has been reported. biorxiv.orgbiorxiv.org Its biosynthesis is thought to involve an intermediate sesquiterpene coumarin which undergoes demethylation. biorxiv.org

Structural Diversity through Chemical Modifications

The structural diversity of sesquiterpene coumarins, including those related to this compound, is significantly increased by various chemical modifications of their carbon skeletons. biorxiv.orgbiorxiv.org These modifications can include hydroxylation, epoxidation, esterification, desaturation, and glycosylation reactions. biorxiv.orgbiorxiv.org

Hydroxylation Patterns

Hydroxylation is a particularly important modification in generating structural diversity among sesquiterpene coumarins. biorxiv.orgbiorxiv.org This process involves the introduction of hydroxyl (-OH) groups at various positions on the sesquiterpene or coumarin moieties. Enzymes, particularly cytochrome P450 hydroxylases, play a crucial role in these hydroxylation reactions. biorxiv.org The position and number of hydroxyl groups can vary, leading to a range of derivatives with altered properties. For example, 4′-hydroxylation of umbelliprenin (B192621), a linear sesquiterpene coumarin precursor, by a P450 hydroxylase is a putative step in the biosynthesis of certain sesquiterpene coumarins. biorxiv.org Essentially all cyclic sesquiterpene coumarins derived from 7-farnesyloxycoumarins carry a hydroxyl group on C3′. biorxiv.org

Esterification Variations

Esterification is a common modification in natural products, involving the reaction of a hydroxyl group with a carboxylic acid or a carboxyl group with an alcohol, forming an ester linkage. Within the sesquiterpene coumarin class, ester derivatives have been reported for various compounds. For instance, some sesquiterpenes and sesquiterpene coumarins isolated from Ferula species exist in the form of esters, often with fatty acids or aromatic acids. nih.govmdpi.com Examples of esterified sesquiterpene coumarins mentioned in the literature include ferutinin, a daucane-type sesquiterpene ester, and feselol (B1672617) senecioate. nih.govmdpi.com These modifications can influence the compound's physicochemical properties and biological activities. While esterification is a known pathway for modifying sesquiterpene coumarins, specific research detailing esterification variations of this compound itself was not found in the consulted literature.

Glycosylation Conjugates

Glycosylation involves the attachment of a carbohydrate (sugar) moiety to a non-carbohydrate molecule, such as a sesquiterpene coumarin, through a glycosidic bond. This modification can significantly impact a compound's solubility, stability, and biological activity. Glycosidic derivatives of coumarins and other natural products are well-documented. peerj.commdpi.com For example, coumarin glycosides like reoselin and feroside, which are glycosides of karatavicin and karatavicinol (B600536) respectively, have been isolated from Ferula species. clockss.org Another instance includes a coumarin-glucoside, 6'-O-caffeoyl scopolin, isolated from Crossostephium chinense. mdpi.com While glycosylation is a recognized mechanism for modifying coumarins and terpenoids, specific studies reporting glycosylation conjugates of this compound were not identified in the provided search results.

Mechanistic Investigations of Tavicone S Biochemical Interactions

Enzyme Kinetics and Potential Inhibitory Mechanisms

Detailed studies specifically investigating the enzyme kinetics and potential inhibitory mechanisms of Tavicone were not prominently featured in the analyzed literature. While other compounds from the Ferula genus have been explored for their enzyme inhibitory activities, such as the inhibition of acetylcholinesterase by ferulic acid, umbelliferone (B1683723), eugenol, limonene, and kamonolol acetate (B1210297) fishersci.cawikipedia.org, specific kinetic parameters or inhibitory mechanisms for this compound against particular enzymes were not identified in the search results.

Ligand-Receptor Binding Studies

Information regarding detailed ligand-receptor binding studies for this compound is limited in the provided search results. One source mentions "Thyroid receptor binding" for this compound with an associated value wikipedia.org, suggesting potential interaction with this receptor class. However, comprehensive data on binding affinities, receptor subtypes, or the nature of these interactions were not available to construct a detailed analysis for this section.

Molecular Docking and Computational Approaches for Interaction Prediction

Molecular docking and computational approaches are valuable tools for predicting the potential interactions between small molecules like this compound and biological targets such as proteins. While specific molecular docking studies focused solely on this compound were not extensively detailed in the search results, these methods have been applied to investigate the interactions of related sesquiterpene coumarins with enzymes involved in their biosynthesis ontosight.aiaimspress.com.

For instance, molecular docking has been utilized to study the binding of umbelliprenin (B192621) and squalene (B77637) to human squalene epoxidase (PDB: 6C6R), as well as 10',11'(S)-oxidoumbelliprenin and 2,3(S)-oxidosqualene to human lanosterol (B1674476) synthase (PDB: 1W6K) ontosight.aiaimspress.com. These studies aimed to understand how these substrates and related compounds fit into the active sites of the enzymes and the feasibility of the enzymatic reactions ontosight.aiaimspress.com. The reported binding affinities provide insights into the strength of these predicted interactions. For umbelliprenin docked to human squalene epoxidase, the binding affinity was reported as -7.4 kcal/mol, while squalene showed a binding affinity of -8.4 kcal/mol ontosight.aiaimspress.com. For 10',11'(S)-oxidoumbelliprenin docked to human lanosterol synthase, the binding affinity was -11.1 kcal/mol, compared to -10.6 kcal/mol for 2,3(S)-oxidosqualene ontosight.aiaimspress.com.

Predicted Binding Affinities of Related Compounds to Biosynthetic Enzymes ontosight.aiaimspress.com

| Compound | Enzyme | PDB ID | Binding Affinity (kcal/mol) |

| Umbelliprenin | Human Squalene Epoxidase | 6C6R | -7.4 |

| Squalene | Human Squalene Epoxidase | 6C6R | -8.4 |

| 10',11'(S)-oxidoumbelliprenin | Human Lanosterol Synthase | 1W6K | -11.1 |

| 2,3(S)-oxidosqualene | Human Lanosterol Synthase | 1W6K | -10.6 |

Protein-Ligand Interaction Analysis

Specific, detailed analysis of protein-ligand interactions involving this compound, such as the identification of key interacting residues, types of bonds formed, or conformational changes upon binding, was not available in the reviewed literature. While molecular docking provides predictions of how a ligand might bind to a protein, a comprehensive protein-ligand interaction analysis typically involves experimental validation and more detailed computational simulations.

Elucidation of Enzyme-Catalyzed Reaction Specificities

The biosynthesis of this compound, as a norsesquiterpene coumarin (B35378), involves enzyme-catalyzed reactions. The putative biosynthetic pathway of this compound from an intermediate sesquiterpene coumarin has been discussed, involving enzymatic steps such as demethylation ontosight.aiaimspress.com. The biosynthesis of sesquiterpene coumarins in general is thought to involve enzymes like farnesyltransferase, sesquiterpene coumarin epoxidase, and sesquiterpene coumarin synthases (cyclases) ontosight.aiaimspress.comfishersci.se.

Sesquiterpene coumarin synthases are proposed to catalyze the cyclization of farnesyloxycoumarins through carbocation cascades, analogous to the mechanisms observed in the biosynthesis of other terpene classes like triterpenes ontosight.aiaimspress.comfishersci.se. These reactions can involve various rearrangements, including Wagner-Meerwein shifts (hydride, methyl, and other alkyl shifts) and potentially Grob fragmentations ontosight.aiaimspress.comfishersci.se. The putative pathway for this compound specifically is suggested to involve enzyme types such as sesquiterpene coumarin synthase (STCS), methyl oxidase (MO), dehydrogenase (DH), and decarboxylase (DC) ontosight.aifishersci.se.

Despite these proposed enzymatic steps and the general understanding of sesquiterpene coumarin biosynthesis, the specificities of the enzymes directly responsible for catalyzing the formation of this compound are not yet fully elucidated ontosight.aiaimspress.comfishersci.se. Research indicates that little is known about the specific biosynthetic enzymes involved in the formation of many sesquiterpene coumarins ontosight.aiaimspress.comfishersci.se.

Preclinical Research Models for Investigating Sesquiterpene Coumarin Biological Activities

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental tools in the initial screening and characterization of the biological activities of compounds like Tavicone. nih.govassaygenie.com These assays allow for the controlled study of compound effects on various cellular processes in a reductionist environment. transcurebioservices.comthermofisher.com

Cell culture models involve maintaining and growing cells outside of their native biological environment. assaygenie.com These models can utilize established cell lines, which are immortalized and can be propagated indefinitely, or primary cells, which are derived directly from tissues and have a limited lifespan in culture. assaygenie.com Cell culture allows researchers to evaluate the direct impact of a compound on cell viability, proliferation, migration, and other cellular behaviors. nih.gov Both two-dimensional (2D) monolayer cultures and more complex three-dimensional (3D) models, such as spheroids, are employed to better mimic the in vivo cellular environment. thermofisher.comtd2inc.com For sesquiterpene coumarins, including this compound, cell culture models are routinely used to assess cytotoxicity against various cell types, such as cancer cell lines, to determine their potential as antitumor agents. qima-lifesciences.comwikipedia.org Studies on other sesquiterpene coumarins from Ferula species have demonstrated cytotoxic activity in various cancer cell lines. qima-lifesciences.com

Biochemical assays are employed to investigate the interactions of compounds with specific enzymes or to measure the modulation of biochemical pathways within cells or in cell-free systems. nih.gov These assays can quantify enzyme activity, measure the levels of signaling molecules, or assess changes in protein expression or modification. transcurebioservices.com For sesquiterpene coumarins, biochemical assays are crucial for elucidating their mechanisms of action at a molecular level. For instance, if a sesquiterpene coumarin (B35378) is hypothesized to target a specific enzyme involved in inflammation or cancer progression, biochemical assays can confirm this interaction and determine the compound's potency. mdpi.comresearchgate.net While specific biochemical assay data for this compound were not prominently found, this class of compounds is investigated using such methods to understand their effects on various biological targets and pathways. biorxiv.orgtaconic.com

Cell Culture Models for Compound Evaluation

In Vivo Animal Models

In vivo animal models are essential for evaluating the biological activities of compounds in a complex, living system that can simulate human physiology and disease states. These models provide insights into a compound's efficacy, pharmacokinetics, and potential interactions within an organism.

Xenograft models involve transplanting human cells or tissues into immunocompromised animals, typically mice, that will not reject the foreign graft. nih.govmdpi.com Cell line xenografts are created by injecting established human cancer cell lines into mice, allowing researchers to study the effects of a compound on tumor growth. nih.govmdpi.com Patient-derived xenografts (PDXs) involve implanting tumor tissue directly from a patient into mice, which are considered to better recapitulate the heterogeneity and characteristics of human tumors. biorxiv.orgmdpi.com These models are widely used to evaluate the antitumor efficacy of potential therapeutic agents. biorxiv.orgtechexplorist.com For sesquiterpene coumarins with potential anticancer properties, xenograft models provide a relevant system to assess their ability to inhibit tumor growth or induce tumor regression in a living organism.

Humanized mouse models are created by engrafting human cells, tissues, or a complete human immune system into immunocompromised mice. taconic.comtaconic.comtaconic.com These models allow for the study of compound effects within a context that includes components of the human immune system. taconic.comtranscurebioservices.comtaconic.com Humanized models are particularly valuable for evaluating immunotherapies or compounds that may modulate the immune response. taconic.comtd2inc.com While specific studies on this compound in humanized mouse models were not found, such models could be utilized to investigate any potential immunomodulatory activities of this compound or its effects on diseases where the human immune system plays a significant role.

Genetically Engineered Mouse Models (GEMMs)

Genetically Engineered Mouse Models (GEMMs) represent a significant tool in preclinical research, offering the ability to study disease progression and potential therapeutic interventions within a living system that can mimic aspects of human conditions. nih.govqmclab.comnih.gov Unlike models where cancer cells are introduced, GEMMs can develop tumors spontaneously in an environment with an intact immune system, more closely reflecting the complexities of human disease, particularly in oncology research. qmclab.comnih.gov These models are valuable for validating candidate genes and drug targets, assessing the effectiveness of therapies, and exploring mechanisms of drug resistance. qmclab.com Advances in genetic engineering technologies have facilitated the development of GEMMs that more accurately mirror the genetic and molecular characteristics of human diseases. qmclab.comnih.gov

Sesquiterpene coumarins are a class of natural products known for a range of biological activities, including potential pharmaceutical applications. Studies have investigated the cytotoxic activities of various sesquiterpene coumarin derivatives in different cancer cell lines.

However, based on the available information from the conducted searches, specific detailed research findings focusing solely on the investigation of This compound using Genetically Engineered Mouse Models for its biological activities were not identified. While GEMMs are widely used in preclinical studies of various compounds and diseases, and sesquiterpene coumarins are studied for their biological effects, data specifically linking this compound to studies utilizing this particular preclinical model type were not found in the consulted literature.

Q & A

Q. What key physicochemical properties of Tavicone should researchers prioritize when designing initial experiments?

To ensure experimental validity, focus on properties such as solubility (polar vs. nonpolar solvents), thermal stability (via thermogravimetric analysis), and spectroscopic signatures (e.g., NMR, IR). These properties influence reaction pathways and compatibility with analytical methods. Use standardized protocols for characterization, as outlined in experimental methodology guidelines . For reproducibility, document environmental conditions (e.g., temperature, humidity) and validate purity using chromatography or crystallography .

Q. What synthesis protocols are recommended for this compound to ensure reproducibility in academic studies?

Begin with peer-reviewed synthetic routes, emphasizing step-by-step stoichiometric ratios and catalyst selection. For novel syntheses, include control experiments to isolate intermediates and verify reaction mechanisms. Adhere to the "Experimental" section guidelines in authoritative journals, which require detailed procedural descriptions, hazard assessments, and validation via spectral data . Cross-reference synthetic yields with literature benchmarks to identify deviations caused by procedural inconsistencies .

Advanced Research Questions

Q. How can researchers optimize experimental designs to investigate this compound’s behavior under non-standard conditions (e.g., extreme pH, high pressure)?

- Step 1 : Conduct a literature gap analysis to identify untested conditions.

- Step 2 : Use factorial design (e.g., response surface methodology) to explore variable interactions (pH, pressure, temperature).

- Step 3 : Validate findings with orthogonal techniques (e.g., kinetic studies paired with computational simulations).

- Step 4 : Apply statistical tools (ANOVA, regression analysis) to distinguish experimental noise from significant trends . Document deviations from predicted outcomes and propose mechanistic hypotheses, ensuring alignment with thermodynamic principles .

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s stability?

- Data Triangulation : Compare results from multiple computational models (DFT, MD simulations) with experimental stability assays (e.g., accelerated aging tests).

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, force fields) and experimental measurements (e.g., instrument precision).

- Hypothesis Refinement : If discrepancies persist, re-examine assumptions (e.g., solvent effects, side reactions) and redesign experiments to isolate variables . Publish negative results to contribute to error-tolerant databases, fostering collaborative problem-solving .

Q. How should researchers address inconsistencies in this compound’s reported bioactivity across studies?

- Meta-Analysis : Aggregate data from published studies, noting differences in assay conditions (cell lines, dosage, exposure time).

- Standardization : Replicate experiments using harmonized protocols (e.g., OECD guidelines for cytotoxicity).

- Mechanistic Studies : Use knockdown/knockout models or isotopic labeling to confirm target engagement.

- Peer Review : Share raw datasets and analytical pipelines for independent validation .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships in pharmacological studies?

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.

- Outlier Detection : Apply Grubbs’ test or robust regression to minimize bias from anomalous data points.

- Multivariate Analysis : Use PCA or clustering to identify confounding variables (e.g., solvent polarity, cell viability). Reference biostatistics handbooks for threshold significance levels and reproducibility criteria .

Q. How can researchers ensure ethical and rigorous data reporting for this compound-related studies?

- Transparency : Disclose all raw data, including failed experiments, in supplementary materials.

- Peer Review : Pre-register study designs on platforms like Open Science Framework.

- Compliance : Adhere to institutional review boards (IRBs) for studies involving human/animal subjects . Avoid selective reporting by using CONSORT or ARRIVE guidelines for experimental workflows .

Tables for Reference

Table 1 : Critical Parameters for this compound Synthesis Reproducibility

| Parameter | Optimal Range | Analytical Validation Method |

|---|---|---|

| Reaction Temperature | 25–80°C | In-situ FTIR |

| Catalyst Loading | 0.5–2.0 mol% | ICP-OES |

| Purity Threshold | ≥98% | HPLC with UV detection |

Table 2 : Common Pitfalls in this compound Stability Studies

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Degradation under light | Use amber glassware, inert atmosphere | |

| Solvent incompatibility | Pre-screen solvents via computational models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.